molecular formula C54H77N13O17 B065211 SerGluIleTrpArgAspIleAspPhe CAS No. 170294-35-6

SerGluIleTrpArgAspIleAspPhe

Cat. No.: B065211
CAS No.: 170294-35-6
M. Wt: 1180.3 g/mol
InChI Key: NRRPZMKRXAXQKT-XZUCTAAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SerGluIleTrpArgAspIleAspPhe is a peptide compound composed of the amino acids serine, glutamic acid, isoleucine, tryptophan, arginine, aspartic acid, isoleucine, aspartic acid, and phenylalanine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SerGluIleTrpArgAspIleAspPhe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin. Each subsequent amino acid is then added in a stepwise manner using protected amino acid derivatives to prevent unwanted side reactions. The common protecting groups used are fluorenylmethyloxycarbonyl (Fmoc) for the amino group and t-butyl (tBu) for the side chains. The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

SerGluIleTrpArgAspIleAspPhe can undergo various chemical reactions, including:

    Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Scientific Research Applications

SerGluIleTrpArgAspIleAspPhe has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanostructures for various applications.

Mechanism of Action

The mechanism of action of SerGluIleTrpArgAspIleAspPhe involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    SerGluIleTrpArgAspIleAspTyr: Similar structure but with tyrosine instead of phenylalanine.

    SerGluIleTrpArgAspIleAspLeu: Similar structure but with leucine instead of phenylalanine.

    SerGluIleTrpArgAspIleAspVal: Similar structure but with valine instead of phenylalanine.

Uniqueness

SerGluIleTrpArgAspIleAspPhe is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of phenylalanine at the C-terminus, along with the combination of hydrophobic and charged residues, contributes to its unique folding pattern and interaction capabilities.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H77N13O17/c1-5-27(3)43(66-47(77)35(18-19-40(69)70)60-45(75)32(55)26-68)51(81)63-36(22-30-25-59-33-16-11-10-15-31(30)33)48(78)61-34(17-12-20-58-54(56)57)46(76)62-38(24-42(73)74)50(80)67-44(28(4)6-2)52(82)64-37(23-41(71)72)49(79)65-39(53(83)84)21-29-13-8-7-9-14-29/h7-11,13-16,25,27-28,32,34-39,43-44,59,68H,5-6,12,17-24,26,55H2,1-4H3,(H,60,75)(H,61,78)(H,62,76)(H,63,81)(H,64,82)(H,65,79)(H,66,77)(H,67,80)(H,69,70)(H,71,72)(H,73,74)(H,83,84)(H4,56,57,58)/t27-,28-,32-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRPZMKRXAXQKT-XZUCTAAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H77N13O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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